molecular formula C7H9NaO4 B1629887 sodium;2-methylprop-2-enoic acid;prop-2-enoate CAS No. 28205-96-1

sodium;2-methylprop-2-enoic acid;prop-2-enoate

Cat. No.: B1629887
CAS No.: 28205-96-1
M. Wt: 180.13 g/mol
InChI Key: WURIFPOBNPPFIR-UHFFFAOYSA-M
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Description

sodium;2-methylprop-2-enoic acid;prop-2-enoate is a synthetic polymer composed of 2-propenoic acid and 2-methyl-2-propenoic acid units, with sodium ions as counterions. This compound is known for its water-solubility and is widely used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid and 2-methyl-2-propenoic acid, which are polymerized in the presence of a free radical initiator such as peroxides or persulfates. The reaction is usually carried out in an aqueous solution at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then neutralized with sodium hydroxide to form the sodium salt. The final product is typically dried and ground into a fine powder for ease of handling and application .

Chemical Reactions Analysis

Types of Reactions

sodium;2-methylprop-2-enoic acid;prop-2-enoate primarily undergoes substitution reactions due to the presence of carboxylate groups. These reactions can be catalyzed by various reagents, including acids and bases.

Common Reagents and Conditions

    Acidic Conditions: Under acidic conditions, the carboxylate groups can be protonated, leading to the formation of carboxylic acids.

    Basic Conditions: In the presence of bases, the polymer can undergo saponification, resulting in the formation of sodium salts of the carboxylic acids.

Major Products

The major products of these reactions include the corresponding carboxylic acids and their sodium salts, depending on the reaction conditions .

Scientific Research Applications

sodium;2-methylprop-2-enoic acid;prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt involves its ability to interact with water molecules and other polar substances. The carboxylate groups in the polymer chain can form hydrogen bonds and ionic interactions, leading to the formation of stable complexes. These interactions are crucial for its role as a dispersant, stabilizer, and flocculant .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
  • 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate

Uniqueness

Compared to similar compounds, 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt is unique due to its high water solubility and the presence of sodium ions, which enhance its ability to form stable complexes with various substances. This makes it particularly useful in applications requiring high dispersibility and stability in aqueous environments .

Properties

CAS No.

28205-96-1

Molecular Formula

C7H9NaO4

Molecular Weight

180.13 g/mol

IUPAC Name

sodium;2-methylprop-2-enoic acid;prop-2-enoate

InChI

InChI=1S/C4H6O2.C3H4O2.Na/c1-3(2)4(5)6;1-2-3(4)5;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);/q;;+1/p-1

InChI Key

WURIFPOBNPPFIR-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)O.C=CC(=O)[O-].[Na+]

Canonical SMILES

CC(=C)C(=O)O.C=CC(=O)[O-].[Na+]

Key on ui other cas no.

28205-96-1

Origin of Product

United States

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